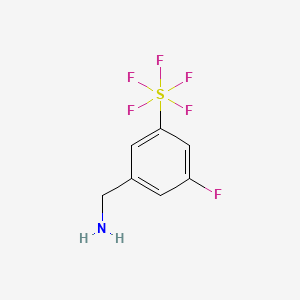

3-Fluoro-5-(pentafluorosulfur)benzylamine

Beschreibung

Eigenschaften

IUPAC Name |

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGCFDAJSOIINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of fluorinating agents and sulfur-fluorine reagents under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and amination reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Various sulfur-containing derivatives.

Substitution: Substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Fluoro-5-(pentafluorosulfur)benzylamine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for drug development .

Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It is also explored for applications in agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism by which 3-Fluoro-5-(pentafluorosulfur)benzylamine exerts its effects involves interactions with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various biological molecules, influencing their activity and function . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing Effects: The SF₅ group is more electron-withdrawing than CF₃ or OCF₃, reducing the basicity of the benzylamine nitrogen and enhancing metabolic stability .

Positional Isomerism :

- 3-Fluoro-5-SF₅ derivatives show superior anti-TB activity compared to 4-SF₅ isomers, likely due to optimized steric interactions with bacterial targets .

Synthetic Accessibility :

- SF₅-substituted benzylamines require specialized synthetic routes (e.g., EDC-mediated amide coupling with pre-functionalized cores) , whereas CF₃ and OCF₃ analogs are more readily accessible via commercial sources .

Physicochemical and Stability Profiles

- Stability :

SF₅ groups confer resistance to oxidative degradation compared to CF₃, as demonstrated in accelerated stability studies of related anti-TB compounds . - Solubility :

The higher molecular weight and lipophilicity of SF₅ derivatives reduce aqueous solubility, necessitating formulation optimization for drug development .

Commercial and Industrial Considerations

- Availability :

SF₅-substituted benzylamines are less commercially accessible (discontinued by suppliers like CymitQuimica ), reflecting synthetic complexity and niche demand. In contrast, CF₃ and OCF₃ analogs are widely available for research . - Cost : The SF₅ group’s synthesis involves hazardous fluorination steps, increasing production costs compared to CF₃/OCF₃ analogs .

Biologische Aktivität

3-Fluoro-5-(pentafluorosulfur)benzylamine is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique pentafluorosulfur group, which may enhance its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- A benzene ring with a fluorine atom at the 3-position.

- A pentafluorosulfur substituent at the 5-position.

- An amine functional group attached to the benzyl carbon.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases caused by microbial infections.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. This includes efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.25 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against mycobacterial infections, which are notoriously difficult to treat .

Anticancer Activity

In addition to its antimicrobial properties, preliminary research has shown that this compound may possess anticancer activity. Studies conducted on various cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings highlight the potential of this compound as a candidate for further development in cancer therapy .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:

- Mycobacterial Infections : In a mouse model infected with Mycobacterium avium, administration of the compound at doses of 25 mg/kg demonstrated a significant reduction in bacterial load in both lung and spleen tissues compared to control groups .

- Tumor Growth Inhibition : In xenograft models using HeLa cells, treatment with the compound resulted in a marked decrease in tumor size after three weeks of administration, indicating its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Fluoro-5-(pentafluorosulfur)benzylamine?

The compound is typically synthesized via EDC-mediated amide coupling using 3-(pentafluorosulfur)benzylamine as a precursor. This method ensures efficient bond formation while preserving the SF5 group’s integrity. Critical steps include activating the carboxylic acid component (e.g., imidazo[1,2-a]pyridine derivatives) and optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid SF5 decomposition .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of NMR and LC-MS/MS. NMR distinguishes fluorine environments in the SF5 and aryl-F groups, while LC-MS/MS with negative-ion electrospray ionization is optimal for detecting fluorinated analogs. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What stability considerations are critical for handling this compound?

The SF5 group is sensitive to nucleophilic attack and thermal degradation. Store the compound under inert gas (N/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO). Avoid prolonged exposure to bases or protic environments, as SF5 can hydrolyze to SOF or other byproducts .

Advanced Research Questions

Q. How does the SF5 group influence the compound’s bioactivity compared to CF3 analogs?

The SF5 group enhances electronegativity and lipophilicity (1.5× higher than CF3), improving membrane permeability and target binding. For example, SF5-containing anti-tuberculosis compounds showed MIC values <0.03 μM, outperforming CF3 analogs. However, steric bulk may reduce solubility, requiring formulation adjustments (e.g., PEGylation) .

Q. What strategies resolve contradictions in SAR studies involving SF5-substituted benzylamines?

Discrepancies in structure-activity relationships (SAR) often arise from conformational rigidity or unintended interactions with off-target proteins. Use molecular dynamics (MD) simulations to model SF5’s spatial orientation and compare with X-ray crystallography data. Validate hypotheses via alanine scanning mutagenesis in target enzymes .

Q. How can ion migration behavior impact electrophoretic analyses of SF5 derivatives?

The SF5 group’s high electronegativity alters migration patterns in capillary electrophoresis (CE). Simulate ion mobility using tools like Simul 5, accounting for buffer composition (e.g., discontinuous benzoate/benzylamine systems). Experimental validation should include spiked internal standards to correct for mobility shifts .

Q. What analytical challenges arise in quantifying trace SF5 metabolites in biological matrices?

Matrix effects (e.g., phospholipid interference) and low ionization efficiency complicate LC-MS/MS quantification. Mitigate this by using isotope-labeled internal standards (e.g., -SF5 analogs) and solid-phase extraction (SPE) with fluorinated sorbents. Optimize collision energy to minimize in-source fragmentation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.